Quin II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O10/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBWMEWFFNUFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003065 | |
| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83014-44-2 | |
| Record name | Glycine, N-(2-((8-(bis(carboxymethyl)amino)-6-methoxy-2-quinolinyl)methoxy)-4-methylphenyl)-N-(carboxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083014442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quin 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIN2 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R8CW67YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Fundamental Principles of Calcium Detection Via Quin 2 Fluorescence
Mechanism of Calcium Binding and Stoichiometry
Quin 2 is a synthetic calcium chelator derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) dojindo.com. Its structure incorporates four carboxylic acid groups and two amino groups, which act as coordination sites for calcium ions sigmaaldrich.comuni.lu. The binding of Ca²⁺ to Quin 2 occurs through these functional groups, forming a stable complex.
Research indicates that Quin 2 binds Ca²⁺ with a stoichiometry of 1:1, meaning one calcium ion binds to one molecule of Quin 2 sigmaaldrich.com. This 1:1 binding ratio is a fundamental aspect of its quantitative use as a calcium indicator. The binding event involves the coordination of the Ca²⁺ ion by the oxygen atoms of the carboxylate groups and the nitrogen atoms of the amino groups within the Quin 2 molecule.
Characterization of Fluorescent Response to Calcium Complexation
The fluorescence properties of Quin 2 undergo significant changes upon binding with calcium ions. In the absence of Ca²⁺, Quin 2 exhibits a certain level of fluorescence. However, upon complexation with Ca²⁺, its fluorescence intensity increases considerably nih.gov. This change in fluorescence is the basis for using Quin 2 to detect and quantify calcium.
The excitation and emission spectra of Quin 2 are influenced by calcium binding. The excitation maximum for Quin 2 is around 332-339 nm, and the emission maximum is around 492-525 nm dojindo.comsigmaaldrich.com. Upon binding to Ca²⁺, the fluorescence intensity at the emission maximum increases nih.gov. This intensity change is directly proportional to the concentration of bound calcium, allowing for the estimation of free calcium concentrations in a sample. While Quin 2 can potentially be used ratiometrically by exciting at two different wavelengths, this approach is less favored compared to other indicators due to its weak absorption at longer wavelengths nih.gov.
The fluorescence lifetime of Quin 2 also changes upon calcium binding. The fluorescence lifetime of Ca²⁺-bound Quin 2 is reported to be significantly longer (approximately 4.5-11 times) than that of free Quin 2 nih.gov. Specifically, the lifetime of bound Quin 2 is around 10 ± 1 ns, while that of free Quin 2 is about 1.5 ± 0.5 ns nih.gov. This difference in fluorescence lifetime provides another parameter that can be used to study calcium binding kinetics.
Calcium Binding Affinity (Kd) and Ionic Selectivity Considerations
Quin 2 is characterized by a high affinity for calcium ions. The dissociation constant (Kd) for the Ca²⁺-Quin 2 complex is a crucial parameter that reflects this affinity. Reported Kd values for Quin 2 vary slightly depending on the experimental conditions, such as pH and ionic strength. Studies have reported Kd values for the Ca²⁺ complex of Quin 2 at pH 7.5 to be around 115 nM caymanchem.com and 2.9 ± 0.2 nM nih.gov.
A key advantage of Quin 2 as a calcium indicator is its high selectivity for Ca²⁺ over other physiologically relevant divalent cations, particularly magnesium (Mg²⁺). The affinity of Quin 2 for Mg²⁺ is significantly lower than its affinity for Ca²⁺. The dissociation constant for the Mg²⁺-Quin 2 complex is reported to be around 89 ± 5 µM at pH 7.5 nih.gov. This substantial difference in affinity (several orders of magnitude) ensures that Quin 2 primarily reports on changes in calcium concentration without significant interference from magnesium, which is present at much higher concentrations in biological fluids. Quin 2's selectivity is also reported to be unaffected by sodium gradients, membrane potential, or intracellular pH caymanchem.com.
The high affinity of Quin 2 makes it particularly suitable for monitoring low levels of calcium, such as those found in resting cells caymanchem.com. However, at micromolar calcium levels or higher, Quin 2 can approach saturation, leading to smaller changes in fluorescence intensity and potentially limiting its dynamic range for measuring high calcium concentrations google.com.
Compound Information
| Compound Name | PubChem CID |
| Quin 2 | 135539 nih.gov |
| BAPTA | 104841 uni.lu |
| EGTA | 8205 researchgate.net |
Data Tables
While the text provides specific values for Kd and fluorescence lifetimes, it does not present them in explicit tables. Based on the information provided:
Table 1: Dissociation Constants of Quin 2 Complexes (at pH 7.5)
| Cation | Dissociation Constant (Kd) | Reference |
| Ca²⁺ | 115 nM | caymanchem.com |
| Ca²⁺ | 2.9 ± 0.2 nM | nih.gov |
| Mg²⁺ | 89 ± 5 µM | nih.gov |
Table 2: Fluorescence Lifetimes of Quin 2
| State | Fluorescence Lifetime | Reference |
| Free Quin 2 | 1.5 ± 0.5 ns | nih.gov |
| Ca²⁺-Bound Quin 2 | 10 ± 1 ns | nih.gov |
Methodological Frameworks for Quin 2 Application in Cellular Research
Strategies for Intracellular Loading of Quin 2 AM
Quin 2 itself is a charged molecule and does not readily cross cell membranes. princeton.edu To overcome this, a cell-permeant derivative, Quin 2 acetoxymethyl ester (Quin 2 AM), is used. princeton.eduaatbio.comaatbio.com Quin 2 AM is a hydrophobic compound that can diffuse across the cell membrane. princeton.eduucsd.edu Once inside the cell, intracellular esterases cleave the acetoxymethyl groups, converting Quin 2 AM into the charged Quin 2, which is then trapped within the cytosol. princeton.eduucsd.educaymanchem.com This non-disruptive loading method allows for the study of calcium homeostasis in intact cells. princeton.eduucsd.edu
Optimization of Dye Concentration and Incubation Parameters for Diverse Cell Types
The efficiency of Quin 2 AM loading can vary significantly depending on the cell type. ucsd.eduuts.edu.au Optimizing the dye concentration and incubation parameters is crucial for achieving sufficient intracellular Quin 2 levels for detection without causing toxicity or unwanted buffering effects. linkgroup.hunih.gov
Typical working concentrations for Quin 2 AM range from 2 to 20 µM, with 4-5 µM often recommended for many cell lines, although the optimal concentration needs to be determined empirically for each specific cell type. aatbio.comaatbio.com Incubation times commonly range from 30 to 60 minutes at 37°C. aatbio.comlinkgroup.hu However, longer incubation periods might be necessary for certain cell lines to improve signal intensity. aatbio.com Cell density also plays a role, with higher initial cell densities potentially improving loading efficiency. ucsd.edu
Research findings highlight the importance of empirical optimization. For instance, studies on rabbit thymocytes used Quin 2 AM concentrations between 20-30 µM for loading. linkgroup.hu The loading efficiency, measured as intracellular Quin 2 concentration, was shown to be dependent on the initial Quin 2 AM concentration used for incubation. linkgroup.hu
Utility of Detergents and Cosolvents in Enhancing Dye Loading
Due to the hydrophobic nature of Quin 2 AM, detergents and cosolvents are often used to enhance its solubility in aqueous loading buffers and improve its delivery into cells. aatbio.comaatbio.comresearchgate.net Nonionic detergents like Pluronic® F-127 are commonly employed to increase the aqueous solubility of Quin 2 AM. aatbio.comaatbio.com Cosolvents, such as dimethyl sulfoxide (B87167) (DMSO), are typically used to prepare concentrated stock solutions of Quin 2 AM before dilution into the working buffer. aatbio.comucsd.edulinkgroup.hu DMSO's miscibility with water and its ability to dissolve hydrophobic compounds make it suitable for this purpose. ucsd.edu
Studies have investigated the impact of detergent and cosolvent concentrations on dye loading efficiency. For example, research suggests that optimizing the concentration of Pluronic® F-127 and DMSO can improve the staining efficiency of AM dyes. researchgate.net Lower concentrations of both Pluronic® F-127 and DMSO have been shown to enhance loading efficiency in some cases. researchgate.net
Approaches for Mitigating Intracellular Dye Compartmentalization and Efflux
A significant challenge in using fluorescent indicators like Quin 2 is the potential for compartmentalization within intracellular organelles and active efflux from the cell. biotium.comfsu.edu Compartmentalization can lead to inaccurate measurements of cytosolic calcium, while efflux reduces the intracellular dye concentration over time. oxinst.com
Several strategies are employed to mitigate these issues. Incubating cells at lower temperatures, such as room temperature, during the loading process can help reduce dye compartmentalization into organelles like mitochondria. biotium.com The use of anion transport inhibitors, such as probenecid, can help reduce the leakage (efflux) of the de-esterified Quin 2 from the cells. aatbio.comaatbio.com Probenecid inhibits organic anion transporters that can actively transport the negatively charged Quin 2 out of the cytosol. aatbio.comaatbio.comacs.org
Researchers also routinely check for extracellular dye and compartmentalization. Techniques like adding manganese chloride (MnCl₂) can quench the fluorescence of extracellular Quin 2, allowing for the assessment of the amount of dye that has not entered the cells or has leaked out. linkgroup.hu If extracellular dye levels are significant, washing steps can be performed to reduce the background fluorescence. linkgroup.hu
Quantitative Measurement Techniques Utilizing Quin 2
Once Quin 2 is loaded into the cells, its fluorescence properties are used to measure intracellular calcium concentrations. The binding of calcium to Quin 2 causes a significant increase in its fluorescence intensity when excited at its isosbestic point (approximately 339-340 nm). aatbio.comcaymanchem.comlinkgroup.hu
Principles of Single-Wavelength Fluorescence Measurements
Single-wavelength fluorescence measurement is a straightforward technique for monitoring changes in intracellular calcium using Quin 2. This method involves exciting the Quin 2-loaded cells at a single wavelength, typically around 340 nm, and measuring the fluorescence emission, usually around 490-495 nm. aatbio.comcaymanchem.comlinkgroup.hu As the intracellular free calcium concentration increases, more Quin 2 binds to calcium, leading to an increase in the total fluorescence intensity detected.
While simple, single-wavelength measurements with Quin 2 primarily provide qualitative or semi-quantitative information about changes in calcium levels. oxinst.com The fluorescence intensity is not only dependent on the calcium concentration but also on the intracellular concentration of the dye, the optical path length, and potential photobleaching of the dye. oxinst.comleica-microsystems.com Therefore, changes in fluorescence intensity can reflect variations in dye loading or loss, rather than solely changes in calcium concentration. oxinst.comleica-microsystems.com Despite these limitations, single-wavelength measurements can be useful for observing relative changes in calcium over time or in response to stimuli, particularly in cell populations. ucsd.edunih.gov
Advanced Imaging Modalities: Fluorescence Lifetime Imaging Microscopy (FLIM) for Quin 2
Fluorescence Lifetime Imaging Microscopy (FLIM) represents an advanced imaging technology that utilizes the fluorescence lifetime of an indicator to image the concentration of calcium ions. The fluorescence lifetime of Quin 2 has been demonstrated to be highly sensitive to changes in calcium concentration ([Ca2+]) nih.govnih.gov. This sensitivity allows FLIM to be employed for creating two-dimensional lifetime images by analyzing the phase shift and modulation of Quin 2's fluorescence emission in response to intensity-modulated excitation light nih.govnih.gov.
A key advantage of the FLIM method when used with Quin 2 is that it does not necessitate the probe to exhibit shifts in its excitation or emission spectra upon calcium binding nih.govnih.gov. This contrasts with some other calcium imaging techniques that rely on such spectral shifts for ratiometric measurements nih.gov. The independence of fluorescence lifetime from the local probe concentration or intensity makes FLIM potentially superior to stationary (steady-state) imaging methods, broadening its applicability in chemical imaging using fluorescence microscopy nih.govnih.gov.
The methodology for FLIM measurements with Quin 2 often involves obtaining two-dimensional phase and modulation values using instrumentation such as a gain-modulated image intensifier and a slow-scan CCD camera nih.govnih.gov. The lifetime values derived from these measurements can be verified using standard frequency-domain techniques nih.gov. Studies have shown substantial calcium-dependent phase angle changes for Quin 2 at selected modulation frequencies, such as from 34 to 72 MHz nih.gov.
The application of FLIM with Quin 2 allows for the measurement of intracellular calcium concentrations based on the strong dependence of Quin 2 lifetimes on calcium levels nih.gov. This approach eliminates the need for wavelength-ratio methods typically associated with some other indicators nih.gov.
Integration with Microscopic Platforms for Spatial Calcium Dynamics
The study of spatial calcium dynamics within cells is crucial for understanding the role of calcium as a second messenger and the cellular response to various stimuli nih.gov. Quin 2, as one of the first generation of fluorescent calcium indicators, has been integrated with various microscopic platforms to visualize and quantify intracellular calcium signals units.it.
Microscopic techniques, such as confocal microscopy, are commonly employed for imaging intracellular calcium dynamics with fluorescent indicators researchgate.netnih.govtandfonline.com. Confocal laser scanning microscopy (CLSM), for instance, offers improved resolving power compared to conventional epifluorescence microscopy, providing enhanced lateral resolution that allows for the discernment of specimen components in close proximity tandfonline.com. This improved resolution is beneficial for studying the spatial distribution and movement of calcium signals within cellular subcompartments units.ittandfonline.com.
While later-generation calcium indicators like Fura-2 became widely popular due to advantages such as larger calcium-dependent fluorescence changes and suitability for ratiometric measurements independent of dye concentration, Quin 2 possesses certain characteristics that have made it useful, particularly for studying resting calcium concentrations at the intracellular level due to its relatively high affinity for calcium nih.govunits.itresearchgate.net.
The integration of Quin 2 with microscopic platforms enables the optical quantification of calcium dynamics in isolated cells or tissues nih.gov. Early dye-based indicators, including Quin 2, were foundational in the development of techniques to monitor calcium levels using microscopy nih.gov. Although Quin 2 may require higher intracellular concentrations compared to some later dyes to overcome cellular autofluorescence, its use in conjunction with appropriate microscopic techniques has contributed to the understanding of spatial aspects of calcium signaling units.it.
Calibration Procedures and Quantitative Data Analysis for Quin 2 Measurements
In Vitro Calibration Methodologies for Dissociation Constant Determination
In vitro calibration is a common approach to determine the dissociation constant (Kᴅ) of the Quin 2-Ca²⁺ complex. Ideally, the Kᴅ would be determined within the cytoplasm, but this is often not feasible due to the lack of independent methods to set or read [Ca²⁺]ᵢ in live cells. ucsd.edu Therefore, Kᴅ is typically determined in buffers designed to mimic the intracellular ionic environment. ucsd.edu
The in vitro affinity of Quin 2 for Ca²⁺ is determined by titrating the dye with a series of accurately known free Ca²⁺ concentrations and measuring the fluorescence intensity at each step. ucsd.edu The data is then fitted to a theoretical equation for one-to-one binding to calculate the Kᴅ. ucsd.edu
The effective Kᴅ of Quin 2 is sensitive to factors such as ionic strength, temperature, free Mg²⁺ concentration, and pH, particularly at values below 6.5-6.8. ucsd.edu Impurities in the dye sample or incomplete hydrolysis of the acetoxymethyl ester form (Quin 2/AM) can also introduce heterogeneity and affect the calibration. ucsd.edu
Fluorimetric or spectrophotometric titrations with appropriate cations can be used to determine Kᴅ values. For example, studies have reported Kᴅ values for the Ca²⁺ and Mg²⁺ complexes of Quin 2 at pH 7.5 using these methods. nih.gov
In Vivo Calibration Approaches for Intracellular Calcium Quantification
In vivo calibration involves using the actual cells under investigation to determine the calibration parameters. ionoptix.com This method aims to account for the intracellular environment's effects on the dye's properties, as the Kᴅ determined in vitro may not be the same as the actual Kᴅ within the cell due to differences in temperature, pH, viscosity, ionic strength, and other intracellular constituents. oatext.com
A common strategy for in vivo calibration involves controlling the intracellular calcium concentration using calcium ionophores, such as ionomycin (B1663694) or A23187, to achieve conditions of essentially zero calcium (to determine Fmin or Rmin) and saturating calcium (to determine Fmax or Rmax). ionoptix.comresearchgate.net Permeabilizing agents like digitonin (B1670571) or Triton X-100 can also be used to expose intracellular Quin 2 to defined extracellular Ca²⁺ concentrations. linkgroup.hu
In patch-clamp experiments, cells can be directly filled with buffered [Ca²⁺]ᵢ solutions to perform in vivo calibration. uzh.ch This allows for setting intracellular calcium to zero, intermediate, and high levels to determine calibration parameters like Keff, Rmin, and Rmax. uzh.ch
Algorithmic Principles for Converting Fluorescence Signals to Calcium Concentration
The conversion of Quin 2 fluorescence signals to intracellular calcium concentration typically relies on algorithms derived from the binding properties of the dye. For single-wavelength measurements, the intracellular Ca²⁺ concentration can be related to the measured fluorescence intensity (F) using the following equation:
[ [Ca^{2+}] = K_d \times \frac{(F - F_{min})}{(F_{max} - F)} ] oatext.com
Where:
[Ca²⁺] is the intracellular free calcium concentration.
Kᴅ is the dissociation constant of Quin 2 for Ca²⁺.
F is the measured fluorescence intensity.
Fmin is the fluorescence intensity in the absence of Ca²⁺. oatext.com
Fmax is the fluorescence intensity of the Ca²⁺-saturated dye. oatext.com
For ratiometric measurements (although less favored for Quin 2 compared to dyes like Fura-2 due to spectral properties nih.gov), a ratio (R) of fluorescence intensities at different wavelengths is used, and the equation becomes:
[ [Ca^{2+}] = \beta \times K_d \times \frac{(R - R_{min})}{(R_{max} - R)} ] oatext.com
Where:
R is the ratio of fluorescence intensities. oatext.com
Rmin is the ratio in the absence of Ca²⁺. oatext.com
Rmax is the ratio of Ca²⁺-saturated dye. oatext.com
β is the ratio of fluorescence intensities at the denominator wavelength in zero and saturating [Ca²⁺]. oatext.com
The Grynkiewicz equation is a widely used algorithm for calculating absolute intracellular calcium concentration from fluorescence ratio values, particularly for ratiometric dyes like Fura-2, but the underlying principles of relating fluorescence to calcium binding apply to Quin 2 as well. researchgate.net
Accurate conversion requires careful determination of the calibration constants (Fmin, Fmax, Rmin, Rmax, Kᴅ, β) under conditions that closely match the experimental setup. ionoptix.comuzh.ch
Considerations for Background Fluorescence and Cellular Autofluorescence Correction
Background fluorescence and cellular autofluorescence are significant factors that can interfere with accurate Quin 2 measurements and must be corrected for. uzh.chthermofisher.com Background fluorescence can originate from various sources, including the instrument setup, media, and the sample itself. thermofisher.com Cellular autofluorescence is the intrinsic fluorescence emitted by cellular components, such as NADH, flavins, lipofuscins, collagen, and elastin. microscopyfocus.com
Appropriate controls are routinely examined to account for changes in autofluorescence and light scattering. linkgroup.hu The observed changes are taken into correction. linkgroup.hu Background levels, including autofluorescence, can be measured from cells that have not been loaded with the fluorescent indicator. ionoptix.com
Correction for background fluorescence is generally straightforward as it tends to remain relatively constant. physiology.org However, tissue autofluorescence can be large and variable, making its correction more challenging. physiology.org
Methods for correcting autofluorescence include:
Measuring autofluorescence in unlabeled cells or regions before dye loading and subtracting this value from the total fluorescence signal of loaded cells. ionoptix.comnih.gov
Optimizing microscope settings to spectrally differentiate dye fluorescence from autofluorescence. microscopyfocus.com
Selecting a fluorophore with excitation/emission spectra distinct from the sample's autofluorescence. microscopyfocus.com
Implementing techniques like fluorescence lifetime imaging (FLIM), which can differentiate between fluorophores and autofluorescent components based on their decay times, independent of intensity. nih.govmicroscopyfocus.comnih.gov
Even after permeabilization and saturation with Ca²⁺ (for Fmax determination), the fluorescence of the Ca-Quin 2 complex can be affected by factors like heavy metal ions, which effectively quench Quin 2 fluorescence. linkgroup.hu The addition of chelators like Ca-DTPA or Ca-EGTA can help eliminate the quenching effect of heavy metal traces and reconstitute the 100% Quin 2 fluorescence signal, serving as a correction step. linkgroup.hu
Comparative Analysis of Quin 2 with Evolving Calcium Indicators
Distinctions from Pre-Quin 2 Calcium Measurement Technologies
Before the advent of synthetic fluorescent indicators like Quin 2, methods for measuring intracellular calcium were more limited. Early approaches included the use of bioluminescent calcium-binding photoproteins such as aequorin and absorbance dyes like arsenazo III. units.it While these indicators provided some ability to monitor calcium dynamics, they had limitations in terms of sensitivity, ease of use, and quantitative measurement in living cells. units.it
Quin 2 represented a major advancement by being the first intracellularly trapped fluorescent indicator designed for monitoring cytoplasmic free calcium in intact lymphocytes. frontiersin.org Its development stemmed from the hybridization of highly calcium-selective chelators, like BAPTA, with a fluorescent chromophore. units.it This design allowed for a more direct and potentially quantitative assessment of intracellular calcium compared to previous methods.
Comparative Performance with Second-Generation Dyes: Fura-2 and Indo-1
Quin 2 is considered part of the first generation of fluorescent calcium indicators, alongside Fura-2 and Indo-1. units.it However, Fura-2 and Indo-1, developed subsequently, offered significant improvements over Quin 2. dojindo.com
Differences in Fluorescence Signal Intensity and Signal-to-Noise Ratio
A key distinction between Quin 2 and the second-generation dyes, Fura-2 and Indo-1, lies in their fluorescence signal intensity and resulting signal-to-noise ratio. Quin 2 is notably less bright and requires relatively high intracellular concentrations (2-5 mM) to overcome cellular autofluorescence and achieve adequate fluorescent signals. units.it, physiology.org In contrast, Fura-2 and especially Indo-1 exhibit significantly higher fluorescence intensities. nih.gov This allows for the use of much lower indicator concentrations (around 2-10% of Quin 2 concentrations), leading to a substantial improvement in the signal-to-noise ratio, particularly with Indo-1 which showed a 10-fold improvement in one study. nih.gov The higher brightness of Fura-2 and Indo-1 made it easier to obtain strong signals at shorter exposures, minimizing phototoxicity. oxinst.com
Wavelength Shift Characteristics and Ratiometric Measurement Capabilities
Another crucial difference lies in their spectral properties upon calcium binding, which impacts their suitability for ratiometric measurements. Ratiometric indicators are advantageous because they allow for the calculation of calcium concentration based on the ratio of fluorescence intensities at two different wavelengths, which helps correct for variations in dye concentration, cell thickness, and instrument variations. psu.edu, aatbio.com
Quin 2 primarily exhibits a change in fluorescence intensity upon calcium binding, with less pronounced wavelength shifts that are not practical for ratiometric measurements in cells. nih.gov It is typically excited by ultraviolet light at 339 nm. units.it
Fura-2, on the other hand, is an excitation ratiometric dye. aatbio.com Upon calcium binding, Fura-2 undergoes a shift in its excitation spectrum, with the maximum excitation shifting from approximately 380 nm (calcium-free) to 340 nm (calcium-bound). aatbio.com, nih.gov Its emission peak is typically around 510-520 nm and is relatively unchanged by calcium binding. units.it, aatbio.com By measuring the ratio of emission intensity when excited at 340 nm and 380 nm, quantitative calcium concentrations can be determined, independent of dye concentration. aatbio.com, nih.gov
Indo-1 is an emission ratiometric dye. aatbio.com It has a single excitation wavelength, typically in the ultraviolet range (around 350 nm), but its emission spectrum shifts upon calcium binding. wikipedia.org In the calcium-free state, the main emission peak is around 475 nm, while in the presence of calcium, the emission shifts to approximately 400 nm. wikipedia.org The ratio of emission intensities at these two wavelengths (e.g., 400 nm / 480 nm) is used for ratiometric calcium measurement. aatbio.com This single excitation property made Indo-1 particularly useful for techniques like flow cytometry and laser scanning microscopy. wikipedia.org
The wavelength sensitivity to calcium binding in Fura-2 and Indo-1 represented a major improvement over the intensity-based changes of Quin 2, making quantitative calcium imaging more reliable. researchgate.net, ucsd.edu
Comparative Buffering Capacity and Influence on Observed Calcium Transients
Calcium indicators, being calcium chelators, can buffer intracellular calcium, potentially influencing the very calcium dynamics they are intended to measure. The buffering capacity of an indicator is related to its affinity for calcium and its concentration within the cell.
Quin 2 has a relatively high affinity for calcium (Kd around 60-100 nM). frontiersin.org, nih.gov, nih.gov Due to its lower brightness, Quin 2 needed to be used at high intracellular concentrations (2-5 mM) to produce sufficient signal. units.it, physiology.org This combination of high affinity and high required concentration meant that Quin 2 could significantly buffer intracellular calcium, potentially prolonging the time course of calcium transients or even inhibiting responses at high loading levels. physiology.org
Fura-2 and Indo-1 generally have slightly lower affinities for calcium compared to Quin 2. researchgate.net, researchgate.net More importantly, their significantly higher fluorescence intensity allows them to be used at much lower concentrations (in the micromolar range). nih.gov, dojindo.com This lower required concentration results in less buffering of cellular calcium, allowing for easier observation of intracellular calcium kinetics with less perturbation of the physiological calcium transient. psu.edu Studies comparing Quin 2, Fura-2, and Indo-1 in platelets showed that Quin 2 loading significantly diminished platelet aggregation responses, suggesting a greater buffering effect compared to Fura-2 and Indo-1. nih.gov
Role in the Historical Trajectory and Design Evolution of Calcium Imaging Tools
Quin 2 holds a significant place in the historical trajectory of calcium imaging. As the first widely used intracellular fluorescent calcium indicator, it demonstrated the feasibility of using synthetic dyes to monitor dynamic changes in intracellular calcium concentrations in living cells. units.it, frontiersin.org Its introduction in the early 1980s, notably by the work of Roger Tsien and colleagues, revolutionized the study of calcium signaling. units.it, frontiersin.org, nih.gov, fsu.edu
The limitations of Quin 2, such as its low brightness, high buffering capacity, and lack of practical ratiometric capabilities, directly drove the development of the next generation of indicators. researchgate.net, ucsd.edu The design of Fura-2 and Indo-1 specifically addressed these shortcomings by incorporating structural modifications that resulted in significantly enhanced fluorescence, lower calcium affinity (reducing buffering), and spectral shifts suitable for ratiometric measurements. researchgate.net, ucsd.edu
Thus, Quin 2 served as a crucial stepping stone, highlighting both the immense potential of fluorescent indicators for calcium imaging and the areas that required improvement. Its limitations provided the impetus and direction for the design and synthesis of subsequent, more powerful calcium indicators, shaping the evolution of calcium imaging tools towards greater sensitivity, accuracy, and versatility. citeab.com, invivochem.cn, nih.gov The principles established during the development of Quin 2 and its successors also laid the groundwork for the later development of genetically encoded calcium indicators (GECIs). units.it, nih.gov, numberanalytics.com, frontiersin.org, oxinst.com
Here is a comparative table summarizing some key properties of Quin 2, Fura-2, and Indo-1 based on the text:
| Property | Quin 2 | Fura-2 | Indo-1 |
| Generation | First | First/Second | First/Second |
| Brightness | Lower | Higher | Highest |
| Required Intracellular Conc. | High (2-5 mM) | Lower (µM range) | Lower (µM range) |
| Signal-to-Noise Ratio | Lower | Higher | Highest |
| Ratiometric Capability | Not practical in cells | Excitation Ratiometric | Emission Ratiometric |
| Excitation Wavelength(s) | ~339 nm (UV) | ~340 nm (Ca-bound), ~380 nm (Ca-free) (UV) | ~350 nm (UV) |
| Emission Wavelength(s) | Intensity change | ~510-520 nm | ~400 nm (Ca-bound), ~475 nm (Ca-free) |
| Calcium Affinity (Kd) | Higher (~60-100 nM) | Slightly Lower (~145 nM) | Slightly Lower |
| Buffering Capacity (at typical use conc.) | Higher | Lower | Lower |
| Selectivity for Ca2+ over Mg2+ | Minimal interference for Mg2+ nih.gov | Better than Quin 2 researchgate.net | Greater than Quin 2 psu.edu, fsu.edu |
Limitations and Experimental Considerations in Quin 2 Based Research
Impact of High Dye Concentrations on Endogenous Intracellular Calcium Buffering
Quin 2 is not merely a passive reporter of intracellular calcium ([Ca²⁺]i); it is an active chelator. To obtain a sufficiently strong fluorescence signal, researchers must load cells with high concentrations of Quin 2, often in the millimolar range. nih.gov This loading introduces a significant artificial calcium buffer into the cytoplasm, which can overwhelm the cell's natural Ca²⁺ buffering capacity. rupress.orgphysiology.org
The primary consequence of this added buffer is the blunting and slowing of [Ca²⁺]i transients. nih.gov When a Ca²⁺ signal is initiated, either through release from internal stores or influx from the extracellular space, a large portion of the incoming ions are immediately bound by the abundant Quin 2. This dampens the peak amplitude and slows the rate of rise of the free [Ca²⁺]i concentration. Research in human neutrophils has demonstrated that the extent of the [Ca²⁺]i rise is inversely correlated with the intracellular Quin 2 concentration. rupress.org This buffering effect can lead to an underestimation of the true magnitude and kinetics of physiological calcium signals. Consequently, cellular responses that are dependent on the amplitude and rate of Ca²⁺ changes, such as exocytosis and superoxide (B77818) production, are also inhibited in a Quin 2 concentration-dependent manner. rupress.org
Potential for Perturbation of Cellular Physiological Processes and Ion Transport Mechanisms
Beyond its primary role as a calcium buffer, Quin 2 can directly interfere with cellular physiology and ion transport. A significant finding is that Quin 2 can inhibit the sodium-calcium (Na⁺/Ca²⁺) exchange mechanism. nih.gov In squid axons, the injection of Quin 2 was shown to almost completely abolish Ca²⁺ inflow that is dependent on intracellular Na⁺, a process mediated by the Na⁺/Ca²⁺ exchanger. nih.gov This demonstrates a specific interaction with a key ion transport system that is fundamental to calcium homeostasis in many cell types.
Furthermore, high intracellular concentrations of Quin 2 can have broader, more subtle toxic effects. While loadings of up to 2 mM are reported to be without serious toxic effects, concentrations above this level have been observed to cause a reduction in cellular ATP levels. nih.gov This suggests an interference with cellular energy metabolism. The reliance of the plasma membrane's Ca²⁺ pump on ATP means that a depletion of this energy source could indirectly impair calcium extrusion, further complicating the interpretation of [Ca²⁺]i dynamics. nih.gov The quinone-based structure of the molecule also raises general concerns about potential cytotoxicity and effects on mitochondrial function, as seen with other quinone compounds. nih.govnih.gov
Challenges in Accurate Quantitative Assessment Due to Chelation of Intracellular Trace Elements
A significant challenge in the use of Quin 2 for accurate Ca²⁺ quantification is its ability to chelate other physiologically relevant divalent cations. While it is highly selective for Ca²⁺ over magnesium (Mg²⁺), Quin 2 also binds to heavy metal ions like zinc (Zn²⁺) and manganese (Mn²⁺) with high affinity. nih.govnih.govsigmaaldrich.com The intracellular concentration of "mobile" zinc can be substantial in certain cell types, and its chelation by Quin 2 can distort the fluorescence signal, leading to an inaccurate estimation of [Ca²⁺]i. nih.govnih.gov
The presence of even trace amounts of heavy metals in experimental buffers can introduce significant artifacts. nih.gov The binding of these ions to Quin 2 can alter its fluorescence, mimicking a change in calcium concentration. This necessitates rigorous purification of all solutions used in Quin 2 experiments. nih.gov The affinity of Quin 2 for these trace elements complicates its use as an exclusive Ca²⁺ indicator and has even led to its application as a spectroscopic probe for Zn²⁺-protein interactions. sigmaaldrich.com
Table 1: Dissociation Constants (Kd) of Quin 2 for Various Cations
| Cation | Dissociation Constant (Kd) | Significance |
|---|---|---|
| Ca²⁺ | ~115 nM | Primary target ion for measurement. nih.gov |
| Zn²⁺ | High Affinity (pM to low nM range) | Significant potential for interference in quantitative Ca²⁺ measurements. nih.govnih.gov |
| Mn²⁺ | High Affinity | Can distort fluorescence signals and interfere with Ca²⁺ readings. nih.gov |
Constraints Arising from Spectroscopic Properties in Specific Imaging Applications
The inherent spectroscopic properties of Quin 2 present several limitations for modern fluorescence microscopy applications. nih.gov Quin 2 requires excitation with ultraviolet (UV) light, with a peak around 339 nm. nih.govnih.gov This high-energy illumination can be phototoxic to cells, causing damage and potentially initiating artificial Ca²⁺ signals, which compromises the integrity of live-cell imaging experiments. expertcytometry.com
A major drawback compared to second-generation indicators like Fura-2 is that Quin 2 does not exhibit a significant shift in its excitation or emission wavelength upon binding Ca²⁺. nih.govnih.gov It simply undergoes an approximately five-fold increase in fluorescence intensity. nih.gov This property makes true ratiometric imaging—which normalizes for dye concentration, path length, and illumination intensity—unfavorable. nih.gov While some ratiometric measurements have been attempted, they are not ideal due to Quin 2's weak absorption at longer wavelengths. nih.gov This limitation means that measurements are more susceptible to artifacts from dye leakage, photobleaching, or changes in cell volume. However, the strong dependence of Quin 2's fluorescence lifetime on Ca²⁺ binding has made it a suitable probe for fluorescence lifetime imaging (FLIM), an alternative technique that is independent of probe concentration. nih.govnih.gov
Table 2: Spectroscopic Properties of Quin 2
| Property | Value | Implication for Imaging |
|---|---|---|
| Excitation Wavelength (λex) | ~339 nm | Requires UV light, potential for phototoxicity. nih.govnih.gov |
| Emission Wavelength (λem) | ~492 nm | Standard green emission. nih.gov |
| Fluorescence Change | ~5-fold increase with Ca²⁺ | Provides a strong signal change but is not ideal for ratiometric analysis. nih.govnih.gov |
| Spectral Shift | Negligible | Makes ratiometric imaging difficult, unlike newer dyes (e.g., Fura-2). nih.gov |
Methodologies for Minimizing Experimental Artifacts in Fluorescence Measurements
To obtain reliable data using Quin 2, several methodologies must be employed to minimize experimental artifacts.
Minimizing Contamination: Due to Quin 2's affinity for heavy metals, all buffers and solutions must be treated to remove trace metal contamination. This is often achieved by treating solutions with a chelating resin like Chelex 100. nih.gov
Controlling for Phototoxicity: To mitigate the damaging effects of UV excitation, illumination intensity and exposure times should be kept to the absolute minimum required to achieve an adequate signal-to-noise ratio. expertcytometry.com
Calibration: Accurate quantification of [Ca²⁺]i requires careful calibration of the fluorescence signal. An in situ calibration is typically performed at the end of an experiment. This involves sequentially permeabilizing the cell membrane to determine the minimum fluorescence (F_min) in a Ca²⁺-free solution (containing a strong chelator like EGTA) and the maximum fluorescence (F_max) in a saturating Ca²⁺ solution. uzh.chresearchgate.net
Correcting for Background and Leakage: Background fluorescence from the optical setup and autofluorescence from the cells themselves must be measured and subtracted from the signal. The leakage of dye from the cells over time can be monitored and corrected for, although it remains a significant source of error in non-ratiometric measurements.
Purity of the Indicator: Commercial preparations of Quin 2 can contain fluorescent impurities that may interfere with measurements. Using highly purified dye and running appropriate controls is essential. nih.gov
Avoiding General Microscopy Artifacts: Standard best practices in fluorescence microscopy should be followed, including turning off ambient room lights to reduce background noise and ensuring proper sample preparation to avoid issues like air bubbles or cell crushing. expertcytometry.com
Emerging Research Directions and Methodological Enhancements for Calcium Indicators
Integration of Chemical Indicators with Genetically Encoded Calcium Sensors (GECIs) in Advanced Research Paradigms
The landscape of calcium signaling research is continually evolving, with investigators seeking to overcome the limitations of individual indicator types by combining their strengths. An emerging paradigm involves the integration of synthetic chemical indicators, from the lineage of Quin-2, with genetically encoded calcium indicators (GECIs) to facilitate more complex experimental designs, such as simultaneous multi-color imaging and integrated optogenetics. frontiersin.orgresearchgate.net
GECIs, which are proteins engineered to change their fluorescence upon binding Ca2+, can be non-invasively expressed in specific cell populations or subcellular compartments for long-term studies. researchgate.netnih.gov This genetic targetability is a major advantage over traditional chemical dyes. nih.govnih.gov The most popular GECIs, such as those in the GCaMP series, are single-wavelength green fluorescent indicators. frontiersin.orgresearchgate.net Their development has been propelled by high-throughput screening and crystal structure analysis, leading to significant improvements in sensitivity and dynamic range compared to early versions. frontiersin.orgnih.gov
However, a significant challenge arises when combining green-emitting GECIs like GCaMP with common optogenetic tools such as channelrhodopsin-2 (ChR2), which is used to activate neurons with blue light. frontiersin.orgresearchgate.net The excitation spectrum of GCaMP overlaps with the action spectrum of ChR2, leading to potential artifacts where the light used for stimulation also excites the indicator. frontiersin.org
To circumvent this spectral crosstalk, researchers have developed red-shifted GECIs, such as RCaMP and R-GECO1. frontiersin.orgresearchgate.net This allows for two-color calcium imaging, for instance, simultaneously recording from two different cell populations (e.g., neurons and astrocytes) or from two different subcellular compartments (e.g., mitochondria and soma) within the same cell. frontiersin.orgresearchgate.net Furthermore, pairing a red GECI like RCaMP with a blue-light activated optogenetic tool like ChR2 creates a system with independently addressable spectral channels, enabling simultaneous stimulation and recording without direct spectral interference. researchgate.net
In this context, advanced chemical indicators can complement GECIs. While GECIs offer targetability, synthetic dyes can offer different affinities, faster kinetics, or unique spectral properties. nih.govyoutube.com For example, a researcher might use a GECI to monitor bulk cytosolic calcium in a specific neuronal population while using a microinjected chemical dye with different spectral characteristics to report on calcium dynamics within a specific organelle or a neighboring, untransfected cell type. This dual-reporter strategy allows for a more nuanced dissection of complex signaling networks. Although early indicators like Quin-2 have largely been succeeded by dyes with improved photophysical properties like Fura-2 and Fluo-4, the principle of using a BAPTA-based chemical sensor in conjunction with a protein-based sensor remains a powerful approach. youtube.comnumberanalytics.com
Table 8.1: Comparison of Indicator Classes for Integrated Research This table is interactive. You can sort and filter the data.
| Feature | Chemical Indicators (e.g., Fura-2, Fluo-4) | Genetically Encoded Calcium Indicators (GECIs) |
| Delivery | Microinjection, bath loading (AM esters) | Non-invasive (transfection, viral vectors, transgenesis) |
| Specificity | Limited cellular specificity | High; targetable to specific cells and organelles |
| Kinetics | Generally fast | Variable; can be slower than some chemical dyes |
| Invasiveness | Can be highly invasive (microinjection) | Minimally invasive for long-term imaging |
| Signal | High brightness and photostability | Can be dimmer and more prone to photobleaching |
| Common Use | Acute studies, high-speed imaging | Chronic in vivo imaging, population studies |
Innovations in Calcium Imaging Modalities Beyond Traditional Fluorometry
While traditional fluorometry has been the bedrock of calcium imaging, new and advanced imaging modalities are pushing the boundaries of what can be observed, offering higher resolution, greater sensitivity, and novel ways to measure calcium dynamics.
One significant innovation is Fluorescence Lifetime Imaging (FLIM) , a technique that has been successfully applied using the chemical indicator Quin-2. nih.gov Unlike standard fluorescence intensity measurements, FLIM measures the exponential decay rate (the "lifetime") of a fluorophore's emission after excitation. nih.gov The fluorescence lifetime of Quin-2 is highly sensitive to calcium concentration. nih.gov A key advantage of FLIM is its independence from local probe concentration, photobleaching, and excitation intensity, which are common confounding factors in traditional intensity-based measurements. nih.gov This makes FLIM a more robust method for quantitative imaging. The technique does not require the indicator to have a spectral shift upon ion binding, potentially enabling the use of other probes that are unsuitable for ratiometric intensity imaging. nih.gov
Two-Photon Laser Scanning Microscopy (2PLSM) has become a cornerstone of in vivo calcium imaging. frontiersin.orgfrontiersin.org It uses the principle of two-photon excitation to provide high spatial resolution at the micrometer or even sub-micron level, allowing for imaging of subcellular structures like dendritic spines. frontiersin.orgfrontiersin.org Its ability to penetrate deeper into scattering tissue with less phototoxicity compared to confocal microscopy makes it ideal for imaging neuronal activity in the brains of behaving animals. frontiersin.orgfrontiersin.org
Other advanced microscopy techniques are also being adapted for calcium imaging:
Super-Resolution Microscopy : Techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) break the diffraction limit of light, enabling visualization of calcium signaling events at the nanoscale. numberanalytics.com
Confocal Microscopy : While a more established technique, modern confocal systems, particularly spinning-disk confocal microscopy, when combined with ultra-high-definition cameras (e.g., 8K), can achieve wide-field imaging (e.g., 1 mm²) with high pixel resolution at fast frame rates (e.g., 60 fps). numberanalytics.comyoutube.com
Bioluminescence Imaging : This method uses luciferase enzymes instead of fluorescence, offering high sensitivity and very low background noise, making it suitable for in vivo imaging in complex systems like whole organs. numberanalytics.com
Lattice Light-Sheet Microscopy : This technique provides high-resolution imaging with very low phototoxicity, making it suitable for long-term observation of sensitive biological samples. numberanalytics.com
These advanced modalities, often combined with the latest generation of chemical and genetically encoded indicators, are providing unprecedented views of calcium signaling in its native biological context. numberanalytics.comnih.gov
Table 8.2: Advanced Calcium Imaging Modalities This table is interactive. You can sort and filter the data.
| Modality | Principle | Key Advantages |
| FLIM | Measures fluorescence decay rate | Independent of probe concentration; robust quantification |
| 2-Photon Microscopy | Non-linear excitation | Deep tissue penetration, low phototoxicity, high resolution |
| Super-Resolution | Bypasses diffraction limit | Nanoscale spatial resolution |
| Spinning-Disk Confocal | Rapid scanning with pinholes | High-speed, wide-field imaging with high resolution |
| Bioluminescence | Enzymatic light production | High sensitivity, low background noise |
Methodological Advancements for High-Resolution Spatiotemporal Calcium Dynamics Research
Achieving high spatiotemporal resolution—capturing rapid calcium signals in precise locations—is a primary goal in neuroscience and cell biology. psu.edu Recent methodological advancements have focused on improving both the hardware for image acquisition and the computational tools for data analysis.
On the hardware front, the development of rapid imaging systems based on fast commercial CCD and sCMOS cameras has been crucial. psu.edunih.gov These systems can acquire images at hundreds of frames per second (e.g., 400 fps for a 128x128 pixel image), allowing researchers to resolve the fast dynamics of calcium transients associated with events like neuronal action potentials. psu.edunih.gov Synchronizing high-speed image capture with electrophysiological recordings, such as patch-clamp, enables the direct correlation of ion channel activity and transmembrane potential changes with the resulting intracellular calcium gradients. psu.edunih.gov In vivo, combining wide-field one-photon confocal microscopy with ultra-high-definition 8K cameras allows for imaging of synaptic activity over large cortical areas (1 mm²) while retaining the ability to resolve individual synaptic boutons. youtube.com
On the computational front, sophisticated algorithms are now essential for handling and interpreting the massive datasets generated by high-resolution imaging.
Motion Correction and Signal Extraction : For studies in behaving animals, movement is a major artifact. Software packages like EZcalcium incorporate algorithms such as NoRMCorre for motion correction and CaImAn for automated segmentation of neurons, signal extraction, and deconvolution of calcium signals from fluorescence data. frontiersin.org These tools are critical for obtaining reliable activity traces from large neuronal ensembles. frontiersin.org
Signal Decontamination : In densely packed tissues, the fluorescence signal from a neuron of interest can be contaminated by out-of-focus light and signals from neighboring active cells. nih.gov Novel methods like TUnCaT (Temporal Unmixing of Calcium Traces) use targeted non-negative matrix factorization to computationally remove these false transients, improving the accuracy of the extracted neural signals. nih.gov
Optical Flow Analysis : To map the propagation of calcium waves across cellular networks, such as in astrocyte cultures, optical flow algorithms can be applied. nih.govresearchgate.net These algorithms estimate the direction and speed of motion in an image sequence, generating vector fields that track the spatiotemporal dynamics of the calcium signal with single-pixel resolution. nih.govresearchgate.net
These integrated hardware and software advancements allow researchers to move beyond simply detecting calcium increases to precisely mapping the origin, propagation, and frequency of signaling events across complex cellular networks and within subcellular microdomains. nih.govnih.gov
Q & A
Q. What are the standard methodologies for quantifying Quin 2 in biological samples, and how can researchers ensure analytical accuracy?
To quantify Quin 2 in biological matrices (e.g., serum, urine), researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with metabolite-specific protocols. Key steps include:
- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate Quin 2 from interfering compounds.
- Calibration Curves : Validate with internal standards (e.g., deuterated analogs) to account for matrix effects.
- Data Analysis : Utilize software like Multiquant 3.0.2 for peak integration and metabolite ratio calculations (e.g., QUIN/KYN, QUIN/KYNA) to infer enzymatic activity .
- Quality Control : Include triplicate runs, spike-recovery tests, and adherence to FDA/EMA bioanalytical guidelines for precision (±15% CV) and accuracy (85–115% recovery).
Q. How should researchers design in vitro studies to investigate Quin 2's role in biochemical pathways?
- Experimental Groups : Define control and experimental groups with standardized materials (e.g., cell lines, enzyme concentrations) to minimize variability. For example, assess Quin 2 levels under varying oxidative stress conditions .
- Systematic Design : Follow the QUIN assessment tool (Table 5 in ) to evaluate study quality, including material consistency and methodological transparency.
- Replication : Perform triplicate experiments and use ANOVA or non-parametric tests (Shapiro-Wilk for normality) to ensure statistical robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Quin 2 levels across different studies?
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., Systematic Reviews in ) and apply random-effects models to account for heterogeneity.
- Source Investigation : Compare methodologies (e.g., extraction techniques, calibration standards) to identify procedural disparities. For instance, LC-MS/MS vs. ELISA may yield divergent results due to antibody cross-reactivity.
- Contextual Factors : Adjust for covariates like sample storage conditions (e.g., freeze-thaw cycles) or demographic variables (e.g., age, disease status) that may influence metabolite stability .
Q. What advanced statistical approaches are recommended for analyzing Quin 2's association with clinical outcomes in longitudinal studies?
- Multivariate Modeling : Use mixed-effects models to account for repeated measures and time-dependent variables (e.g., QUIN/KYNA ratio changes over time).
- Pathway Analysis : Apply structural equation modeling (SEM) to explore indirect effects of Quin 2 on outcomes via intermediary pathways (e.g., neuroinflammation).
- Machine Learning : Train classifiers (e.g., random forests) on metabolite panels including Quin 2 to predict disease progression, validated through k-fold cross-validation .
Q. How can researchers optimize experimental protocols to minimize confounding factors in Quin 2 assays?
- Blinding : Implement double-blinded sample processing and analysis to reduce bias.
- Batch Correction : Use ComBat or surrogate variable analysis (SVA) to adjust for batch effects in high-throughput datasets.
- Negative Controls : Include samples spiked with pathway inhibitors (e.g., 1-MT for IDO inhibition) to confirm Quin 2 specificity .
Methodological and Ethical Considerations
What frameworks are suitable for formulating hypothesis-driven research questions about Quin 2?
- PICO Framework : Define Population (e.g., schizophrenia patients), Intervention (e.g., QUIN/KYN modulation), Comparison (healthy controls), and Outcome (e.g., symptom severity).
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel mechanistic insights), Novel (unexplored pathways), Ethical (IRB-approved protocols), and Relevant (therapeutic implications) .
Q. How should researchers address data saturation in qualitative studies exploring Quin 2's biochemical implications?
- Thematic Saturation : Conduct iterative coding (e.g., NVivo software) until no new themes emerge from interviews/focus groups.
- Triangulation : Validate findings via multiple data sources (e.g., literature synthesis, expert consultations) .
Data Presentation and Reproducibility
Q. What are the best practices for reporting Quin 2-related data in peer-reviewed journals?
- Transparency : Provide raw data in supplementary materials, including instrument parameters (e.g., LC gradient profiles) and statistical scripts (R/Python).
- Reproducibility : Adhere to the Beilstein Journal’s guidelines: detail experimental protocols (e.g., sample dilution factors) and characterize novel compounds with NMR/HRMS data .
- Visualization : Use heatmaps for metabolite correlations or Sankey diagrams for pathway flux analysis .
Q. How can researchers leverage open-access tools for Quin 2 data analysis and visualization?
- Software : Use MetaboAnalyst 5.0 for pathway enrichment analysis or Cytoscape for network modeling.
- Code Sharing : Publish analysis pipelines on GitHub with version control (e.g., Docker containers for environment reproducibility) .
Ethical and Collaborative Challenges
Q. What strategies ensure ethical compliance when studying Quin 2 in human cohorts?
- Informed Consent : Disclose risks/benefits of biospecimen collection (e.g., venipuncture) and data sharing.
- Data Anonymization : Use de-identified codes and restrict access via encrypted repositories (e.g., Zenodo).
- Conflict Disclosure : Declare funding sources (e.g., pharmaceutical sponsors) that may influence interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
